(2Z,4Z)-2,3-dichloromuconate(2-)

Description

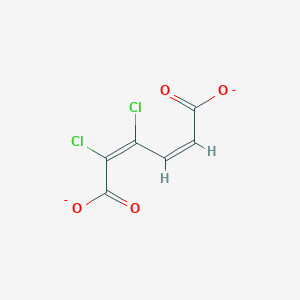

(2Z,4Z)-2,3-Dichloromuconate(2−) is a dianionic organic compound derived from the deprotonation of the carboxy groups in (2Z,4Z)-2,3-dichloromuconic acid. Its structure features two conjugated double bonds (Z-configuration at positions 2 and 4), two chlorine substituents at positions 2 and 3, and two negatively charged carboxylate groups (COO⁻). This compound is a critical intermediate in microbial biodegradation pathways, particularly in the breakdown of chlorinated aromatic pollutants like chlorobenzene via the modified ortho-cleavage pathway . At physiological pH (7.3), it exists predominantly as the dianion, enhancing its solubility and reactivity in aqueous environments .

Properties

Molecular Formula |

C6H2Cl2O4-2 |

|---|---|

Molecular Weight |

208.98 g/mol |

IUPAC Name |

(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b2-1-,5-3- |

InChI Key |

SOSGLWHQVQUMLM-NWJCXACMSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=C(/C(=O)[O-])\Cl)\Cl |

Canonical SMILES |

C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (2Z,4Z)-2,3-dichloromuconate(2−), such as halogenation, unsaturated bonds, or carboxylate functionalities:

(Z)-3,4,4,5,5,5-Hexafluoropent-2-enoic Acid

- Structure: A mono-carboxylic acid with a single (Z)-configured double bond and six fluorine atoms on adjacent carbons.

- Key Differences :

- Fluorine substituents (higher electronegativity) increase acid strength compared to chlorine.

- Lacks conjugated double bonds, reducing resonance stabilization.

- Biological Role: Not well-documented but hypothesized to act as a metabolite or synthetic intermediate in fluorinated compound synthesis.

5,5-Dichloro-3-methyl-2,4-pentadienyl Acetate

- Structure : A dichlorinated pentadienyl ester with a methyl group and acetate moiety.

- Key Differences :

- The acetate group enhances volatility, making it suitable for pesticidal applications.

- The methyl group introduces steric hindrance, altering reactivity.

- Biological Role : Likely a synthetic insecticide precursor or metabolite.

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with a dichloroethenyl group and carboxylic acid.

- Key Differences: The cyclopropane ring is a hallmark of pyrethroid insecticides, enabling neurotoxic activity via sodium channel modulation. Non-conjugated system limits resonance stabilization.

- Biological Role : Active ingredient in pyrethroid insecticides .

2,5-Dichloro-carboxymethylenebut-2-en-4-olide

- Structure : A γ-lactone (cyclic ester) with dichloro substitution and a conjugated double bond.

- Key Differences :

- Lactone ring increases susceptibility to hydrolysis under acidic/basic conditions.

- Less water-soluble than the dianionic dichloromuconate.

- Biological Role: Potential intermediate in chlorinated hydrocarbon degradation.

Physicochemical Properties

Reactivity and Degradation Pathways

- Dichloromuconate(2−) : Undergoes enzymatic dechlorination via muconate lactonizing enzymes, leading to less chlorinated products. The conjugated system allows resonance stabilization, directing reactivity toward microbial metabolic pathways .

- Hexafluoropentenoic Acid: Fluorine’s strong electron-withdrawing effect promotes decarboxylation or nucleophilic attack at the double bond.

- Cyclopropane Derivatives : Resistance to degradation due to ring strain and chloro-substituents, requiring specialized enzymatic pathways (e.g., cytochrome P450).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.